tert-Butyl (3-oxocyclopentyl)carbamate
Overview
Description
tert-Butyl (3-oxocyclopentyl)carbamate is a chemical compound with the molecular formula C10H17NO3. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by a five-membered cyclopentyl ring with a ketone group and a tert-butyl carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (3-oxocyclopentyl)carbamate can be synthesized through the reaction of tert-butyl carbamate with 3-oxocyclopentanone. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by nucleophilic addition to the ketone group of 3-oxocyclopentanone. The reaction is usually carried out in an inert atmosphere at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-oxocyclopentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted carbamates or amines.
Scientific Research Applications
tert-Butyl (3-oxocyclopentyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including as a prodrug or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (3-oxocyclopentyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include covalent modification of active sites or non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar structure but lacks the cyclopentyl ring.
Cyclopentyl carbamate: Similar structure but lacks the tert-butyl group.
3-oxocyclopentanone: Contains the cyclopentyl ring with a ketone group but lacks the carbamate moiety.
Uniqueness
tert-Butyl (3-oxocyclopentyl)carbamate is unique due to the presence of both the tert-butyl carbamate and the 3-oxocyclopentyl moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
tert-butyl N-(3-oxocyclopentyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7H,4-6H2,1-3H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOXAWYNXXEWBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90699482 | |
Record name | tert-Butyl (3-oxocyclopentyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90699482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847416-99-3 | |
Record name | tert-Butyl (3-oxocyclopentyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90699482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl (3-oxocyclopentyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q1: What is the crystal structure of tert-Butyl (3-oxocyclopentyl)carbamate?
A1: The crystal structure of this compound reveals that the five-membered cyclopentyl ring adopts a slightly twisted envelope conformation. [] The carbonyl group attached to this ring exhibits disorder, existing in two different positions with occupancies of 0.906 (major) and 0.094 (minor). [] This disorder suggests flexibility in the molecule. Within the crystal lattice, individual molecules interact through N—H⋯O hydrogen bonds, leading to the formation of C(4) chains that extend along the [] direction. []
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